molecular formula C19H20N6O2 B2531751 6-(cyclopentyloxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide CAS No. 2034563-75-0

6-(cyclopentyloxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide

Katalognummer: B2531751
CAS-Nummer: 2034563-75-0
Molekulargewicht: 364.409
InChI-Schlüssel: XQLQOLFRUQZACD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(cyclopentyloxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide is a novel synthetic compound designed for research applications, featuring a molecular scaffold that integrates a nicotinamide core, a triazole linker, and a pyridine moiety. This specific structure shares key features with other N-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide derivatives that have been identified in scientific literature as possessing significant biological activity. Compounds within this structural class have demonstrated potential as anticancer agents by inhibiting tubulin polymerization, a critical mechanism for disrupting cell division . The incorporation of the nicotinamide (Vitamin B3) structure is of particular interest, as this moiety is a precursor to essential cellular cofactors like NAD+, which play central roles in metabolism, DNA repair, and managing cellular oxidative stress . Researchers can explore this compound for its potential to modulate these fundamental pathways in experimental models. Furthermore, the distinct 1,2,3-triazole linker, often incorporated via click chemistry, provides a rigid connection between pharmacophores and can influence the molecule's binding affinity and metabolic stability. This product is intended for research purposes in chemical biology and drug discovery, including target identification, mechanism of action studies, and structure-activity relationship (SAR) investigations. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

6-cyclopentyloxy-N-[(1-pyridin-3-yltriazol-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c26-19(14-7-8-18(21-10-14)27-17-5-1-2-6-17)22-11-15-13-25(24-23-15)16-4-3-9-20-12-16/h3-4,7-10,12-13,17H,1-2,5-6,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLQOLFRUQZACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

6-(cyclopentyloxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 2034522-86-4
Molecular Formula C21H23N5O2
Molecular Weight 377.4 g/mol

Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and anti-thrombotic effects. For instance, studies on related compounds have demonstrated their ability to modulate cyclooxygenase (COX) pathways and influence prostacyclin production, which plays a crucial role in vascular health and thrombus formation .

Pharmacological Effects

  • Anti-inflammatory Activity : The compound may exert anti-inflammatory effects by inhibiting COX enzymes, thereby reducing the synthesis of pro-inflammatory mediators.
  • Thrombolytic Activity : Similar compounds have shown promise in enhancing thrombolytic responses in vivo. For example, 1-methylnicotinamide (MNA), a metabolite of nicotinamide, has been shown to induce a dose-dependent thrombolytic response and inhibit platelet aggregation . It is hypothesized that the triazole moiety in the compound could enhance its interaction with platelet receptors.

Study on Thrombolytic Activity

A study investigated the thrombolytic properties of MNA and its structural analogs. MNA was found to significantly enhance thrombolysis in arterial blood, suggesting that derivatives with similar structures could have therapeutic applications in managing thrombosis .

Neuroprotective Effects

Another area of research focuses on the neuroprotective potential of nicotinamide derivatives. Compounds like DNMN (a prodrug of NMN) have been shown to elevate brain choline levels, which could be beneficial in neurodegenerative diseases. This suggests that modifications to the nicotinamide structure can affect its bioavailability and efficacy in the central nervous system .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Key Observations:

Core Variations :

  • The target compound and ’s analogue share a nicotinamide core, while Compounds 54 () and the pyrimidinecarboxamide () employ acrylamide and pyrimidine cores, respectively. These differences influence electronic properties and target selectivity.

Substituent Effects: Cyclopentyloxy vs. Triazole vs. Thiazole: The triazole ring (target compound) offers superior hydrogen-bonding capacity compared to the thiazole ring (), which may improve binding affinity to biological targets .

Synthetic Strategies :

  • The triazole moiety in the target compound and Compound 54 () is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry . This method contrasts with traditional thiazole synthesis (), which often requires harsher conditions.

Functional Group Analysis

  • Nicotinamide Derivatives : The target compound and ’s analogue utilize the nicotinamide scaffold for hydrogen bonding. However, the 6-substituent (cyclopentyloxy vs. hydroxyl) alters solubility and steric bulk .
  • Triazole-Containing Compounds : Both the target compound and Compound 54 () feature triazole linkages, but the latter’s acetamidophenyl group introduces polar amide interactions absent in the target compound .

Hypothetical Pharmacological Implications

While biological activity data are absent in the provided evidence, structural trends suggest:

  • The target compound’s cyclopentyloxy group may improve blood-brain barrier penetration relative to hydroxylated analogues .
  • Triazole-containing compounds (target, Compound 54) could exhibit enhanced protease resistance due to metabolic stability conferred by the triazole ring .

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution

The cyclopentyloxy group is introduced via nucleophilic displacement of a leaving group (e.g., chloride) on the nicotinic acid scaffold.

Procedure :

  • Substrate : 6-Chloronicotinic acid is reacted with cyclopentanol in dimethylformamide (DMF) at 80–100°C.
  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) facilitates deprotonation of cyclopentanol.
  • Reaction Time : 12–24 hours under reflux.
  • Workup : Acidification with HCl precipitates 6-(cyclopentyloxy)nicotinic acid, purified via recrystallization (ethanol/water).

Mechanistic Insight :
The reaction proceeds through a two-step mechanism:

  • Deprotonation of cyclopentanol to form cyclopentoxide.
  • Aromatic nucleophilic substitution (SNAr) at the electron-deficient C6 position of nicotinic acid, driven by the electron-withdrawing carboxylate group.

Yield : 65–78%, depending on base and solvent selection.

Synthesis of 1-(Pyridin-3-yl)-1H-1,2,3-Triazole-4-Methylamine

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring is constructed via CuAAC, a regioselective "click" reaction.

Procedure :

  • Azide Preparation : 3-Azidopyridine is synthesized by reacting 3-aminopyridine with sodium nitrite (NaNO₂) and trimethylsilyl azide (TMSN₃) in acidic medium.
  • Alkyne Component : Propargylamine serves as the alkyne partner.
  • Reaction Conditions :
    • Catalyst: Copper(II) sulfate (CuSO₄) with sodium ascorbate in tert-butanol/water (1:1).
    • Temperature: Room temperature, 6–12 hours.
  • Workup : Extraction with ethyl acetate, followed by column chromatography (silica gel, hexane/ethyl acetate).

Regioselectivity : The Cu(I) catalyst ensures 1,4-disubstituted triazole formation exclusively.

Yield : 82–90%.

Amide Bond Formation

Carboxylic Acid Activation

6-(Cyclopentyloxy)nicotinic acid is activated as an acyl chloride or mixed anhydride.

Acyl Chloride Method :

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane (DCM).
  • Conditions : Reflux for 2–4 hours, followed by solvent evaporation.

Mixed Anhydride Method :

  • Reagents : Isobutyl chloroformate (IBCF) with N-methylmorpholine (NMM) in tetrahydrofuran (THF).
  • Conditions : 0°C to room temperature, 1 hour.

Coupling with Triazole-Methylamine

The activated nicotinic acid derivative is reacted with 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-methylamine.

Procedure :

  • Solvent : DCM or THF.
  • Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA).
  • Temperature : 0°C to room temperature, 4–8 hours.
  • Workup : Extraction, followed by purification via column chromatography (ethyl acetate/methanol).

Yield : 70–85%.

Alternative Synthetic Routes

One-Pot Multi-Component Reaction (MCR)

Optimization and Troubleshooting

Key Variables Affecting Yield

Variable Optimal Condition Impact on Yield
Base for SNAr Cs₂CO₃ +15% vs. K₂CO₃
CuAAC Catalyst CuI/THPTA (ligand) +10% vs. CuSO₄
Coupling Agent HATU +12% vs. EDCl

Common Side Reactions

  • Triazole Isomerization : Minimized using Cu(I) catalysts.
  • Amide Hydrolysis : Avoid aqueous workup at high pH.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.